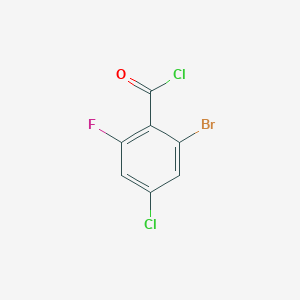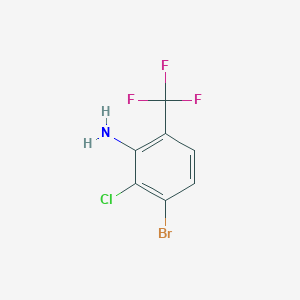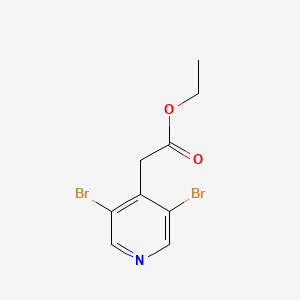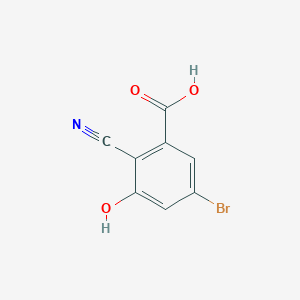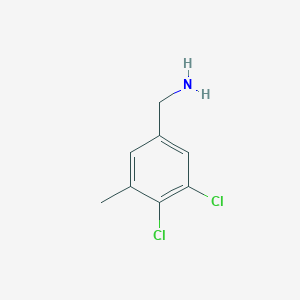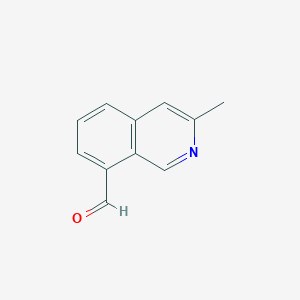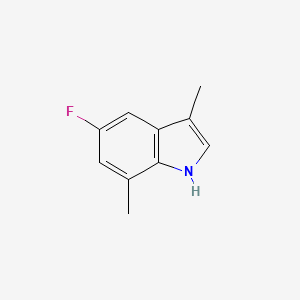
5-Fluoro-3,7-dimethyl-1H-indole
Vue d'ensemble
Description
5-Fluoro-3,7-dimethyl-1H-indole is a chemical compound with the molecular formula C10H10FN . It is a derivative of indole, a heterocyclic compound that is important in many biological and pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-3,7-dimethyl-1H-indole consists of a benzene ring fused with a pyrrole ring, with fluorine and methyl groups attached at the 5th and 3rd, 7th positions respectively .Chemical Reactions Analysis
Indole derivatives, including 5-Fluoro-3,7-dimethyl-1H-indole, have been found to possess various biological activities, which have led to their use in the synthesis of a variety of biologically active compounds .Physical And Chemical Properties Analysis
The average mass of 5-Fluoro-3,7-dimethyl-1H-indole is 163.191 Da and its monoisotopic mass is 163.079727 Da .Applications De Recherche Scientifique
Indole Synthesis and Classification
Indole compounds, including derivatives like "5-Fluoro-3,7-dimethyl-1H-indole," are crucial in organic chemistry and pharmaceutical research. Taber and Tirunahari (2011) provide a comprehensive review of indole synthesis, offering a classification framework for various synthetic methodologies. This classification is vital for understanding how indole derivatives are synthesized and their potential applications in drug development and other areas of chemical research (Taber & Tirunahari, 2011).
Anticancer Applications
Indole derivatives, by extension, could be relevant in anticancer research. Song et al. (2020) discuss indole alkaloids, synthetic dimers, and hybrids, highlighting their antiproliferative effects on various cancers, both in vitro and in vivo. This suggests that derivatives of indole, including fluorinated compounds, could have potential applications in developing novel anticancer agents (Song et al., 2020).
Antiviral Applications
The antiviral properties of indole derivatives are also noteworthy. Famiglini and Silvestri (2018) review the development of indolylarylsulfones as potent inhibitors of HIV-1 reverse transcriptase, indicating the potential of indole derivatives, possibly including "5-Fluoro-3,7-dimethyl-1H-indole," in HIV therapy (Famiglini & Silvestri, 2018).
Fluorinated Compounds in Cancer Chemotherapy
Exploring the broader context of fluorinated molecules, Heidelberger and Ansfield (1963) review the clinical applications of fluorinated pyrimidines in cancer chemotherapy, underscoring the clinical utility of fluorinated compounds, including those similar to "5-Fluoro-3,7-dimethyl-1H-indole," in treating cancer (Heidelberger & Ansfield, 1963).
Umpolung Synthesis of Indoles
The concept of umpolung synthesis, which involves reversing the polarity of indole to facilitate uncommon reactivity patterns, has implications for modifying indole compounds, potentially affecting derivatives like "5-Fluoro-3,7-dimethyl-1H-indole." Deka, Deb, and Baruah (2020) discuss this approach, highlighting its importance in synthetic and pharmaceutical chemistry (Deka, Deb, & Baruah, 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-fluoro-3,7-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-6-3-8(11)4-9-7(2)5-12-10(6)9/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOOSCLNLSCERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3,7-dimethyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



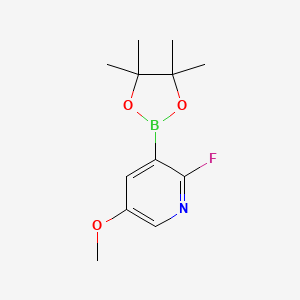
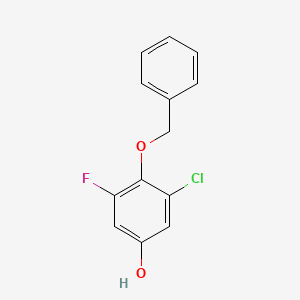
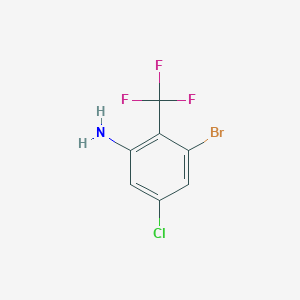
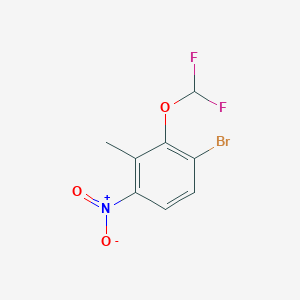
![cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B1448988.png)
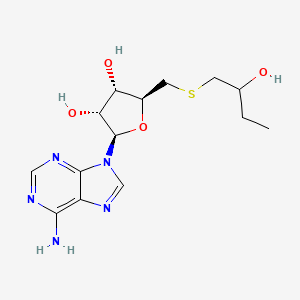

![(4aR,7aS)-1-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1448992.png)
